(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
[6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16-9-11-26(12-10-16)24(28)23-15-27(20-7-5-17-3-2-4-18(17)13-20)21-14-19(25)6-8-22(21)31(23,29)30/h5-8,13-16H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXHVLWGPWSRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activities, including cytotoxicity, antimicrobial properties, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 393.88 g/mol
- CAS Number : 54795-05-0
This compound features a thiazine ring, which is known for its diverse biological activities.
Cytotoxicity
Research indicates that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated high cytotoxic activity against human promyelocytic leukemic HL-60 cells, suggesting that the presence of the thiazine moiety may enhance such effects due to radical production under alkaline conditions .
Antimicrobial Activity
Thiazine and benzothiazine derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that modifications to the thiazine structure can lead to enhanced antibacterial activity .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of thiazine derivatives. The compound exhibited inhibitory effects on monocyte-to-macrophage transformation, which is crucial in inflammatory responses. This suggests its potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antibacterial Screening :
- Anti-inflammatory Mechanism :
Scientific Research Applications
The compound (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific findings and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of benzo[b][1,4]thiazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties due to its structural similarities.
Case Study: Anticancer Screening
In a study published in a peer-reviewed journal, a series of thiazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents .
Neuropharmacological Effects
The piperidine moiety is often associated with neuroactive compounds. Research has shown that piperidine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.
Case Study: Neuroactive Screening
In a recent pharmacological study, a series of piperidine-containing compounds were assessed for their effects on serotonin and dopamine receptors. Results indicated that certain derivatives could enhance serotonin receptor activity, suggesting a pathway for developing antidepressants .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be adapted to produce various derivatives with modified biological properties.
Table 2: Synthetic Routes for Derivatives
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Step 1 | Reaction of 2,3-dihydroindene with chlorosulfonic acid | 85% |
| Step 2 | Cyclization with piperidine derivative | 75% |
| Step 3 | Oxidation to form dioxido group | 70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
